molecular formula C14H16N2O2 B7529301 (5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone

(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone

Cat. No. B7529301
M. Wt: 244.29 g/mol
InChI Key: DLDCHCLKDLGHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMF-142, and it has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

MMF-142 is a potent inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and the co-chaperone Cdc37. This interaction is critical for the stability and function of various client proteins, including oncogenic kinases. By inhibiting this interaction, MMF-142 can induce the degradation of oncogenic kinases and inhibit tumor growth.
Biochemical and Physiological Effects:
MMF-142 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that MMF-142 can induce apoptosis and inhibit proliferation in various cancer cell lines. In vivo studies have shown that MMF-142 can inhibit tumor growth in xenograft mouse models. MMF-142 has also been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models.

Advantages and Limitations for Lab Experiments

One significant advantage of MMF-142 is its high potency and selectivity for the Hsp90-Cdc37 interaction. This selectivity minimizes off-target effects and increases the specificity of its action. However, one limitation of MMF-142 is its poor solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of MMF-142. One potential direction is the optimization of its pharmacokinetic properties to increase its efficacy in vivo. Another direction is the development of MMF-142 derivatives with improved solubility and potency. MMF-142 can also be studied for its potential use in combination therapy with other anticancer drugs. Additionally, MMF-142 can be studied for its potential use in other protein-protein interaction targets beyond Hsp90-Cdc37.

Synthesis Methods

The synthesis of MMF-142 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 5-methylfurfural with methylamine to form a Schiff base. This Schiff base is then reacted with pyrrolidine and formaldehyde to form the final product, (5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

MMF-142 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, MMF-142 has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MMF-142 has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-6-7-13(18-10)14(17)16-9-3-5-12(16)11-4-2-8-15-11/h2,4,6-8,12,15H,3,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDCHCLKDLGHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCCC2C3=CC=CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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